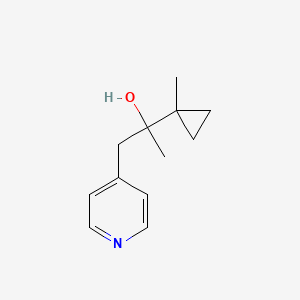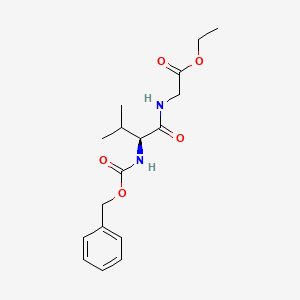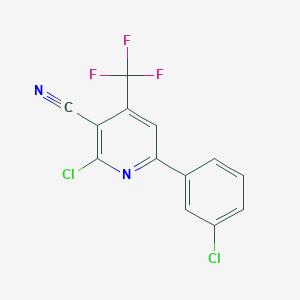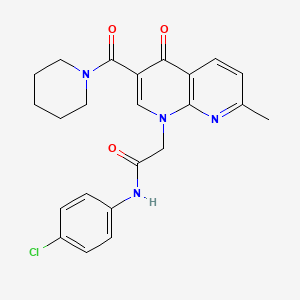![molecular formula C16H15N5O2S B2437351 2-{1-[4-(1,3-チアゾール-2-イルオキシ)ベンゾイル]ピロリジン-3-イル}-2H-1,2,3-トリアゾール CAS No. 2034269-64-0](/img/structure/B2437351.png)
2-{1-[4-(1,3-チアゾール-2-イルオキシ)ベンゾイル]ピロリジン-3-イル}-2H-1,2,3-トリアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone: is a complex organic compound that features a combination of triazole, pyrrolidine, and thiazole moieties
科学的研究の応用
Chemistry
In chemistry, (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or protein-ligand interactions. The triazole and thiazole rings are known to interact with various biological targets, making this compound useful in biochemical assays.
Medicine
In medicinal chemistry, (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone has potential as a lead compound for the development of new drugs. Its structure suggests it may have activity against certain diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
作用機序
Target of Action
The compound 2-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole, also known as (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone, primarily targets enzymes and receptors in biological systems . The nitrogen atoms of the 1,2,4-triazole ring in this compound are capable of binding to the iron in the heme moiety of Cytochrome P450 enzymes .
Mode of Action
The interaction of (3-(2H-1,2,3-triazol-2-yloxy)phenyl)methanone with its targets involves the formation of key interactions in the active site of the enzyme . The phenyl moieties and the carbonyl group incorporated in the structure of the compound play a significant role in these interactions. The carbonyl group, in particular, has the ability to form hydrogen bonds .
Biochemical Pathways
Upon entering physiological systems, molecules containing a thiazole ring, such as 2-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole, may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors . This can lead to changes in the normal functioning of these systems.
Result of Action
The molecular and cellular effects of 2-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole’s action depend on the specific biochemical pathways and enzymes it interacts with. Given its potential to bind to various enzymes and receptors, it may have diverse effects on cellular function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole and thiazole intermediates, followed by their coupling with a pyrrolidine derivative.
Preparation of Triazole Intermediate: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Preparation of Thiazole Intermediate: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the triazole and thiazole intermediates with a pyrrolidine derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazole, pyrrolidine, or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
類似化合物との比較
Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
- (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)ethanone
- (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)propanone
Uniqueness
The uniqueness of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone lies in its specific combination of functional groups. The presence of both triazole and thiazole rings in a single molecule provides a unique platform for exploring new chemical reactivity and biological activity. This compound’s structure allows for diverse interactions with molecular targets, making it a valuable tool in various scientific research applications.
特性
IUPAC Name |
[4-(1,3-thiazol-2-yloxy)phenyl]-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-15(20-9-5-13(11-20)21-18-6-7-19-21)12-1-3-14(4-2-12)23-16-17-8-10-24-16/h1-4,6-8,10,13H,5,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBFRCSTVCXWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-ethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437273.png)



![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2437279.png)

![1-[(4-Fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2437282.png)
![Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2437284.png)


![(2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl)amine dihydrochloride](/img/structure/B2437288.png)

![N'-[3-(difluoromethoxy)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide](/img/structure/B2437291.png)
